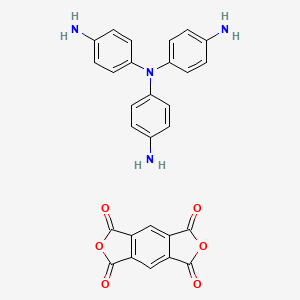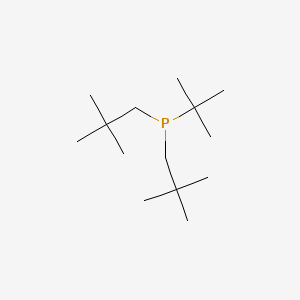
N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide is a complex organic compound that features a unique combination of functional groups, including azetidine, pyrrolidine, and ethanesulfonamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the pyrrolidine ring via nucleophilic substitution or cycloaddition reactions.
- Attachment of the cyclopropylethynyl and fluorobenzyl groups through coupling reactions.
- Final sulfonamide formation via sulfonylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other azetidine or pyrrolidine derivatives with comparable functional groups. Examples could be:
- N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)methanesulfonamide
- N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)propanesulfonamide
Uniqueness
The uniqueness of N-((2S,3S)-1-(azetidine-1-carbonyl)-2-(3-(cyclopropylethynyl)-2-fluorobenzyl)pyrrolidin-3-yl)ethanesulfonamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could include enhanced binding affinity to specific targets, improved stability, or novel reactivity patterns.
Propriétés
Formule moléculaire |
C22H28FN3O3S |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
N-[(2S,3S)-1-(azetidine-1-carbonyl)-2-[[3-(2-cyclopropylethynyl)-2-fluorophenyl]methyl]pyrrolidin-3-yl]ethanesulfonamide |
InChI |
InChI=1S/C22H28FN3O3S/c1-2-30(28,29)24-19-11-14-26(22(27)25-12-4-13-25)20(19)15-18-6-3-5-17(21(18)23)10-9-16-7-8-16/h3,5-6,16,19-20,24H,2,4,7-8,11-15H2,1H3/t19-,20-/m0/s1 |
Clé InChI |
PZZLZMACRRLUHK-PMACEKPBSA-N |
SMILES isomérique |
CCS(=O)(=O)N[C@H]1CCN([C@H]1CC2=C(C(=CC=C2)C#CC3CC3)F)C(=O)N4CCC4 |
SMILES canonique |
CCS(=O)(=O)NC1CCN(C1CC2=C(C(=CC=C2)C#CC3CC3)F)C(=O)N4CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Hydroxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078192.png)
![tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B14078193.png)
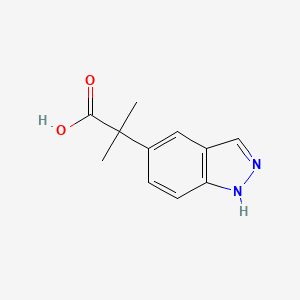
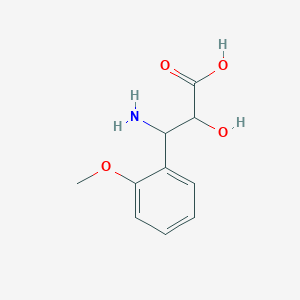
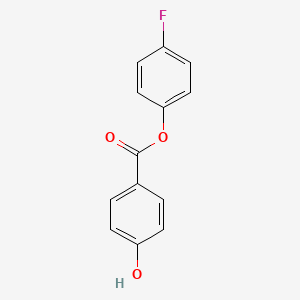
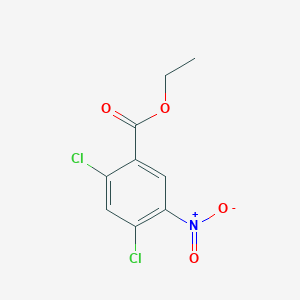
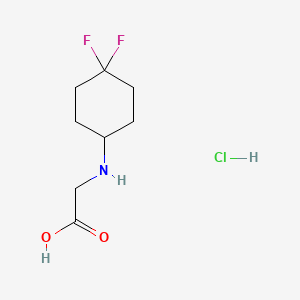
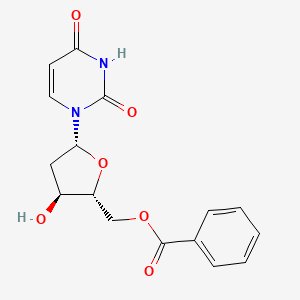

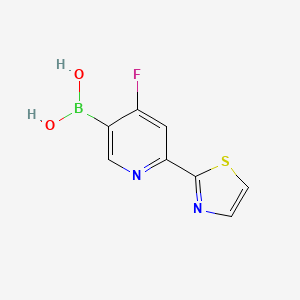
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078224.png)

